A Technical Guide to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride: Properties, Synthesis, and Application
A Technical Guide to 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride: Properties, Synthesis, and Application
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role as a core component in a variety of kinase inhibitors. Its hydrochloride salt form enhances solubility and stability, making it a critical intermediate for drug discovery and development. This guide provides a comprehensive overview of the physicochemical properties, a detailed, field-proven protocol for its synthesis and characterization, and insights into its application as a foundational structure for developing potent therapeutic agents, particularly Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors.
Physicochemical Properties and Structural Elucidation
Understanding the fundamental properties of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine and its salts is paramount for its effective use in a research setting. The compound is most commonly available as a monohydrochloride or dihydrochloride salt, a deliberate choice in pharmaceutical development to improve the aqueous solubility and handling characteristics of the parent molecule. The presence of multiple basic nitrogen atoms in the bicyclic system allows for the formation of these different salt forms.
A critical distinction lies between the monohydrochloride and dihydrochloride salts, which possess different molecular weights and CAS numbers. The monohydrochloride is often sufficient for solubilization, while the dihydrochloride may be used in specific formulation or synthetic contexts.
| Property | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (Free Base) | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Hydrochloride (Monohydrochloride) | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine Dihydrochloride |
| Molecular Formula | C₆H₇N₃ | C₆H₈ClN₃[1] | C₆H₉Cl₂N₃[2] |
| Molecular Weight | 121.14 g/mol | 157.60 g/mol [1] | 194.06 g/mol [2] |
| CAS Number | 53493-80-4 | 1187830-46-1[1] | 157327-51-0[2] |
| IUPAC Name | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride | 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride |
| Appearance | Solid | Solid | Solid |
| Topological Polar Surface Area (TPSA) | 37.81 Ų | 37.81 Ų | 37.81 Ų |
Synthesis and Characterization: A Self-Validating Workflow
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is typically achieved through a protected intermediate, most commonly using a tert-butyloxycarbonyl (Boc) group. This strategy prevents unwanted side reactions at the pyrrolidine nitrogen during the construction of the pyrimidine ring or subsequent modifications. The following protocol outlines a robust and reproducible pathway from a protected precursor to the final hydrochloride salt.
Experimental Protocol: Synthesis of tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
The synthesis begins with a commercially available or prepared Boc-protected pyrrolidine derivative which is then elaborated to form the fused pyrimidine ring.
Rationale: The Boc protecting group is ideal for this synthesis due to its stability under a wide range of reaction conditions and its clean, quantitative removal under acidic conditions, which directly yields the desired hydrochloride salt.
-
Step 1: Cyclocondensation Reaction
-
To a solution of a suitable α-aminopyrrole derivative with a Boc-protected nitrogen in a minimal amount of a high-boiling point solvent (e.g., n-butanol or toluene), add an equimolar amount of a phenyl-substituted nitrile or dicarbonyl compound.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to a temperature between 90-200°C for 1-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and neutralize with an aqueous solution of a weak base like sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the protected intermediate, tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate.
-
Experimental Protocol: Deprotection to form 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride
Rationale: Treatment with a strong acid, such as hydrogen chloride dissolved in an organic solvent, simultaneously removes the Boc group and forms the hydrochloride salt in a single, high-yielding step.
-
Step 2: Boc Deprotection and Salt Formation
-
Dissolve the purified tert-butyl 5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate in a suitable anhydrous solvent like 1,4-dioxane or methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution or add a commercially available solution of HCl in dioxane (e.g., 4M solution) in excess (typically 5-10 equivalents).
-
Allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis confirms the complete consumption of the starting material.
-
The product, 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride, will often precipitate from the reaction mixture.
-
Collect the solid product by vacuum filtration. Wash the solid with a cold, non-polar solvent like diethyl ether or hexane to remove any residual impurities.
-
Dry the product under vacuum to yield the final hydrochloride salt as a stable solid.
-
Analytical Characterization Workflow
To ensure the identity, purity, and integrity of the synthesized compound, a multi-step analytical workflow is essential. This serves as a self-validating system, confirming that the target molecule has been successfully synthesized to the required specifications.
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed using reversed-phase HPLC.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid. The acid is crucial for good peak shape of the basic analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Acceptance Criterion: Purity ≥95%.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. Electrospray ionization (ESI) in positive mode should show a clear ion peak corresponding to the mass of the free base ([M+H]⁺ at m/z 122.1).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation. The ¹H NMR spectrum in a solvent like D₂O or DMSO-d₆ will show characteristic signals for the aromatic protons on the pyrimidine ring and the aliphatic protons of the pyrrolidine ring.
Applications in Drug Discovery: A Scaffold for ATR Kinase Inhibitors
The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core is a bioisostere of purine, allowing it to function as a versatile "hinge-binding" motif for various protein kinases. A particularly significant application is in the development of inhibitors for the Ataxia Telangiectasia and Rad3-related (ATR) kinase.
ATR is a critical enzyme in the DNA Damage Response (DDR) pathway, responsible for sensing and signaling the presence of replication stress, which can lead to genomic instability.[3] In many cancers, other DDR pathways (like those dependent on ATM kinase) are defective, making the cancer cells highly reliant on the ATR pathway for survival. This concept, known as synthetic lethality, makes ATR a prime target for anticancer therapy.[3]
Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine have been identified as a potent new class of ATR inhibitors.[3] These small molecules occupy the ATP-binding pocket of the ATR kinase, preventing the phosphorylation of its downstream targets (like Chk1) and ultimately leading to cell death in cancer cells with high levels of replication stress.
Conclusion
6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride is a foundational building block in modern medicinal chemistry. Its precise molecular weight and physicochemical properties are dictated by its salt form, a key consideration for formulation and synthesis. The robust synthetic pathway via a Boc-protected intermediate, coupled with a rigorous analytical validation workflow, ensures the production of high-purity material suitable for drug discovery programs. Its proven utility as a scaffold for potent ATR kinase inhibitors highlights its significance and potential for the development of next-generation cancer therapeutics.
References
-
Optimizing Chemical Synthesis: A Guide to tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate. (n.d.). Retrieved January 6, 2026, from [Link]
-
Mei, L., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 63, 128651. [Link]
